molecular formula C9H10O4 B1219754 Ethisolide CAS No. 33644-10-9

Ethisolide

Cat. No. B1219754
CAS RN: 33644-10-9
M. Wt: 182.17 g/mol
InChI Key: USWKEJMURBWWQX-RRKCRQDMSA-N
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Description

Ethisolide is a chemical compound with the formula C9H10O4 and a molecular weight of 182.17 . It has been isolated from cultures of Penicillium capsulatum .


Synthesis Analysis

Ethisolide has been synthesized from the naturally occurring optically active cyclitol, L-quebrachitol . The synthesis involved the stereoselective conversions of L-quebrachitol into known synthetic intermediates for the preparation of structurally interesting bislactones . The bislactones were synthesized from a common intermediate, which was prepared by periodate oxidation of the bicyclic cyclitol derivative .


Molecular Structure Analysis

The structure of Ethisolide has been determined by means of infrared, mass spectrometry, 1H- and 13C nuclear magnetic resonance .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethisolide include periodate oxidation and other transformations . More detailed information about the specific reactions and conditions used in the synthesis of Ethisolide can be found in the referenced papers .

Scientific Research Applications

Discovery and Chemical Nature

Ethisolide was first identified as a minor metabolite of the fungus Aspergillus avenaceus and Penicillium sp. The compound, initially discovered in 1971, was described as a part of a group of mold metabolites related to avenaciolide (Aldridge & Turner, 1971).

Synthetic Approaches

Several studies have focused on the synthesis of ethisolide. For instance, Sharma and Harinada Chary (2014) achieved formal synthesis using furanoid glycal-vinyl radical intermediates, contributing to the understanding of ethisolide's structural formation (Sharma & Harinada Chary, 2014). Similarly, Al‐Tel et al. (2009) developed regio- and chemoselective syntheses of enantiopure bis-furanoids as chirons for bioactive natural products including ethisolide (Al‐Tel et al., 2009).

Medicinal Chemistry and Biological Activity

In medicinal chemistry, Kumar et al. (2017) isolated compounds from an endophytic fungus Cryptosporiopsis sp., where 4-epi-ethisolide exhibited moderate cytotoxic activity against cancer cell lines, suggesting a potential role in cancer therapy (Kumar et al., 2017).

Synthesis and Molecular Structure Studies

The molecular structure and synthesis of ethisolide have been a focus of several studies. Burke et al. (1992) described the synthesis of ethisolide in both racemic and optically active forms, providing insights into the stereochemical details of its structure (Burke et al., 1992).

properties

IUPAC Name

(3aR,4S,6aR)-4-ethyl-3-methylidene-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-3-5-6-4(2)8(10)13-7(6)9(11)12-5/h5-7H,2-3H2,1H3/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWKEJMURBWWQX-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2C(C(=O)O1)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187324
Record name Ethisolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethisolide

CAS RN

33644-10-9
Record name Ethisolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethisolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
SD Burke, GJ Pacofsky… - The Journal of Organic …, 1992 - ACS Publications
Syntheses of the trio of related mold metabolites ethisolide (1), isoavenaciolide (2), and avenaciolide (3) in racemic andoptically active forms are described. Glycolate Claisen …
Number of citations: 57 pubs.acs.org
K Krohn, K Ludewig, HJ AUST, S Draeger… - The Journal of …, 1994 - jstage.jst.go.jp
Each of the crude extracts was redissolved in dichloromethane, filtered and applied to columns of silica gel that had been pre-washed with dichloromethane. The elution was carried out …
Number of citations: 61 www.jstage.jst.go.jp
S Tsuboi, J Sakamoto, H Yamashita… - The Journal of …, 1998 - ACS Publications
Reduction of 3-chloro-4-oxoalkanoates 5 with bakers' yeast gave (4S)-3-chloro-4-hydroxyalkanoates, which were hydrolyzed and dehydrochlorinated to give (γS)-alkylbutenolides with >…
Number of citations: 60 pubs.acs.org
GVM Sharma, K Krishnudu - Tetrahedron letters, 1995 - Elsevier
First synthesis of sporothriolide (1) and 4-epi -ethisolide (2) is described, where the crucial bicyclo[3.3.0]octane systems 3 and 4 have been made by the adoption of regio- and …
Number of citations: 32 www.sciencedirect.com
TH Al-Tel, RA Al-Qawasmeh, SS Sabri… - The Journal of Organic …, 2009 - ACS Publications
… products, including isoavenaciolide and ethisolide. Reaction of a 3,… and stereochemistry of ethisolide and isoavenaciolide. … Isoavenaciolide 1 and ethisolide 2 are secondary metabolites …
Number of citations: 15 pubs.acs.org
J Cossy, JL Ranaivosata, V Bellosta - Tetrahedron letters, 1994 - Elsevier
… Ethisolide has been synthetized in a racemic form by using a glycolate Claisen rearrangement as the key step of the synthesis 4 Furthermore, optically active ethisolide has …
Number of citations: 17 www.sciencedirect.com
J Atienza, E Hernandez, J Primo - Applied microbiology and biotechnology, 1992 - Springer
… The IR, MS and 1H-NMR spectra are fully compatible with the structure of ethisolide, a compound only previously isolated as a metabolite of Penicilliurn sp. ACC 3903 (Aldridge …
Number of citations: 12 link.springer.com
N Chida, T Tobe, M Suwama, M Ohtsuka… - Journal of the Chemical …, 1992 - pubs.rsc.org
… to the formal total synthesis of ( - )-ethisolide 2. Treatment of the equilibrium mixture of 19a … Jones oxidation of 26 gave the known synthetic intermediate for (-)-ethisolide 4 in 56% yield…
Number of citations: 14 pubs.rsc.org
GVM Sharma, DH Chary - Synthetic Communications, 2014 - Taylor & Francis
Formal synthesis of ethisolide and iso-avenaciolide was achieved using furanoid glycal-vinyl radical intermediates. The vinyl radical cyclization by 5-exo-dig mode gave the cis-fused …
Number of citations: 4 www.tandfonline.com
V Blot, V Reboul, P Metzner - 2006 - Wiley Online Library
… An asymmetric synthesis of an analog of ethisolide has been achieved by using as key steps two σ[3,3] rearrangements stereocontrolled by a sulfinyl group. (© Wiley-VCH Verlag …

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